Cas no 2248408-54-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate structure](https://it.kuujia.com/scimg/cas/2248408-54-8x500.png)
2248408-54-8 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate
- EN300-6520560
- 2248408-54-8
-
- Inchi: 1S/C19H18N2O4S2/c1-11-15(27-19(20-11)26-12-6-2-3-7-12)10-16(22)25-21-17(23)13-8-4-5-9-14(13)18(21)24/h4-5,8-9,12H,2-3,6-7,10H2,1H3
- Chiave InChI: BQMYLTKTFHMQIT-UHFFFAOYSA-N
- Sorrisi: S(C1=NC(C)=C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)S1)C1CCCC1
Proprietà calcolate
- Massa esatta: 402.07079941g/mol
- Massa monoisotopica: 402.07079941g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 587
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 130Ų
- XLogP3: 4.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520560-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 0.25g |
$708.0 | 2025-03-14 | |
Enamine | EN300-6520560-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 0.05g |
$647.0 | 2025-03-14 | |
Enamine | EN300-6520560-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 10.0g |
$3315.0 | 2025-03-14 | |
Enamine | EN300-6520560-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 0.1g |
$678.0 | 2025-03-14 | |
Enamine | EN300-6520560-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 2.5g |
$1509.0 | 2025-03-14 | |
Enamine | EN300-6520560-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 1.0g |
$770.0 | 2025-03-14 | |
Enamine | EN300-6520560-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 0.5g |
$739.0 | 2025-03-14 | |
Enamine | EN300-6520560-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate |
2248408-54-8 | 95.0% | 5.0g |
$2235.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate Letteratura correlata
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
2248408-54-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetate) Prodotti correlati
- 1806031-05-9(3-Bromo-2-chloro-4-(difluoromethyl)-6-methylpyridine)
- 465529-34-4(3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine)
- 23602-64-4(2-Hydroxy-3-iodobenzaldehyde)
- 1037367-81-9(tert-butyl N-[(3aS,6aR)-6,6-difluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate)
- 2613385-11-6(acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate)
- 61248-35-9((-)-Deacetylsclerotiorin)
- 2111285-16-4(1H-1,2,3-Triazole-4-carboxylic acid, 5-(2-thiazolyl)-, methyl ester)
- 1797613-77-4(N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)
- 1804711-13-4(2,3-Difluoro-6-(difluoromethyl)pyridine-5-carboxylic acid)
- 154278-20-3(D-Glycerol-3-13C)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
